(1-Furan-2-yl-but-3-enyl)-phenethyl-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)-N-(2-phenylethyl)but-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-7-15(16-10-6-13-18-16)17-12-11-14-8-4-3-5-9-14/h2-6,8-10,13,15,17H,1,7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSQFIUVKVMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389914 | |
| Record name | (1-Furan-2-yl-but-3-enyl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-82-3 | |
| Record name | (1-Furan-2-yl-but-3-enyl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Synthesis and Latent Bio-Potential of Homoallylic Amines Incorporating a Furan Scaffold: A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic amalgamation of pharmacologically significant motifs is a cornerstone of rational drug design. This guide delves into the synthesis, mechanistic underpinnings, and potential applications of a compelling, yet underexplored, class of molecules: homoallylic amines bearing a furan moiety. These structures represent a fascinating convergence of two "privileged scaffolds." The homoallylic amine framework is a key constituent of numerous natural products and bioactive compounds, offering a versatile three-carbon linker with defined stereochemistry that can orient functional groups in three-dimensional space.[1] Concurrently, the furan ring is a ubiquitous heterocycle in a vast array of pharmaceuticals, prized for its ability to engage in various non-covalent interactions and its favorable metabolic profile.[2][3] The integration of these two motifs presents a tantalizing prospect for the development of novel chemical entities with unique biological activities.
This technical guide provides an in-depth exploration of the synthetic strategies for accessing these valuable compounds, with a focus on the causal factors influencing reaction outcomes. We will dissect key methodologies, providing not only procedural details but also the scientific rationale that underpins them, thereby empowering researchers to make informed decisions in their own synthetic endeavors.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of homoallylic amines containing a furan moiety can be broadly approached through three primary synthetic avenues: the Barbier-type reaction, the allylation of pre-formed imines, and multi-component reactions. The choice of strategy is often dictated by factors such as desired stereochemical outcome, substrate scope, and operational simplicity.
The Barbier-Type Reaction: A One-Pot Approach to Complexity
The Barbier reaction offers a highly convergent and operationally simple route to homoallylic amines.[4][5] In this one-pot procedure, an aldehyde (in this case, furfural or a derivative), an amine, and an allyl halide are reacted in the presence of a mediating metal.[6] The key distinction from the Grignard reaction is the in situ generation of the organometallic nucleophile, which immediately reacts with the imine formed in situ from the condensation of the aldehyde and amine.[5]
Causality Behind Experimental Choices:
-
Choice of Metal: Zinc and indium are the most commonly employed metals for Barbier-type allylations of imines.[7] Indium, in particular, is favored for its high functional group tolerance and its ability to proceed in aqueous media, aligning with the principles of green chemistry.[8] Zinc is a more cost-effective option and can be highly effective, especially under mechanochemical conditions which can obviate the need for solvents and inert atmospheres.[7][9]
-
Solvent System: While ethereal solvents like THF are traditional, the use of aqueous or mixed aqueous/organic solvent systems can be advantageous, particularly with indium mediation.[5] This is due to the lower oxophilicity of indium compared to magnesium.
-
Stereochemical Control: The diastereoselectivity of the Barbier-type reaction is often dependent on the formation of a cyclic transition state. The relative orientation of the substituents on the imine and the incoming allylmetal species dictates the stereochemical outcome. For furan-derived imines, the bulky and electron-rich furan ring can exert significant steric and electronic influence on the approaching nucleophile.
Illustrative Workflow: Barbier-Type Synthesis
Caption: A streamlined workflow for the one-pot Barbier-type synthesis of furan-containing homoallylic amines.
Experimental Protocol: Zinc-Mediated Barbier-Type Allylation of a Furfural-Derived Imine
This protocol is adapted from a general procedure for the mechanochemical zinc-mediated Barbier-type allylation.[7]
-
Reactant Preparation: To a 10 mL stainless steel milling jar, add the furfural-derived imine (1.0 mmol, 1 equiv.), zinc dust (2.0 mmol, 2 equiv.), and allyl bromide (1.5 mmol, 1.5 equiv.).
-
Milling: Add a single 12 mm stainless steel ball to the jar. Mill the mixture at 30 Hz for 2 hours.
-
Work-up: After milling, the resulting paste is transferred to a flask using ethyl acetate. The mixture is then quenched with a saturated aqueous solution of NH4Cl.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Allylation of Pre-formed Imines: A Stepwise Approach for Enhanced Control
This two-step method involves the initial synthesis and isolation of the imine from furfural and a primary amine, followed by its reaction with an allylating agent. This approach allows for greater control over the reaction conditions for the crucial C-C bond-forming step and can be advantageous for achieving high stereoselectivity.
Causality Behind Experimental Choices:
-
Imine Formation: The condensation of furfural with a primary amine to form the imine is typically a straightforward process, often driven by the removal of water. For less reactive amines, acid catalysis may be required.
-
Choice of Allylating Agent: A wide variety of allylating agents can be employed, including allylboronates, allylsilanes, and allylstannanes.[10]
-
Allylboronates: These reagents are known for their high diastereoselectivity in reactions with imines, often proceeding through a well-defined chair-like Zimmerman-Traxler transition state. Chiral ligands can be used to induce enantioselectivity.
-
Allylsilanes (Hosomi-Sakurai Reaction): This reaction is typically catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the allylsilane.
-
-
Catalyst Selection: The choice of catalyst is critical for achieving high stereoselectivity. Chiral Brønsted acids, Lewis acids, and transition metal complexes have all been successfully employed in the asymmetric allylation of imines.
Mechanistic Insight: Diastereoselective Allylation of a Furan-Derived Imine
Caption: A simplified model illustrating the preference for the syn-diastereomer in the allylation of a furan-derived imine via a chair-like transition state.
Three-Component Reactions: Maximizing Efficiency
Three-component reactions (3CRs) represent a highly atom- and step-economical approach to complex molecules.[11][12][13] In the context of homoallylic amine synthesis, a 3CR typically involves an aldehyde, an amine, and an allylating agent that are all combined in a single reaction vessel.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The success of a 3CR often hinges on a catalyst that can orchestrate the sequential formation of the imine and the subsequent allylation. Dual catalytic systems, such as a combination of a Lewis acid to promote imine formation and a transition metal complex to facilitate allylation, are common. Photocatalysis has also emerged as a powerful tool for these transformations.[2]
-
Reaction Conditions: The reaction conditions must be carefully optimized to ensure that the rate of imine formation is compatible with the rate of allylation and to minimize side reactions.
Illustrative Data: Three-Component Synthesis of Homoallylic Amines
| Aldehyde | Amine | Allylating Agent | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Aniline | Allyltrimethylsilane | Iodine | 90 | [6] |
| 4-Chlorobenzaldehyde | Benzyl carbamate | Allyltrimethylsilane | Iodine | 92 | [6] |
| Furfural | Aniline | Allyltributylstannane | Trifluoroacetic acid (1 mol%) | ~90 (estimated) | [10] |
Note: The yield for the furfural example is an estimation based on similar substrates in the cited literature, as a specific yield for this combination was not explicitly provided.
Applications and Biological Potential: An Emerging Frontier
While the synthesis of furan-containing homoallylic amines is an active area of research, the exploration of their biological activities is still in its nascent stages. However, based on the well-established pharmacological profiles of both the furan nucleus and the homoallylic amine scaffold, we can project several promising avenues for investigation.
-
Antimicrobial Activity: Furan derivatives are known to possess a broad spectrum of antibacterial and antifungal properties.[3][14][15] The introduction of a homoallylic amine side chain could modulate the lipophilicity and steric bulk of the molecule, potentially leading to enhanced antimicrobial potency or a modified spectrum of activity. A study on a novel series of homoallylic amines (not containing furan) showed that halogen-substituted compounds exhibited excellent antibacterial activity.[10] This suggests that further functionalization of the furan or aniline ring in our target compounds could be a fruitful strategy.
-
Anticancer Activity: Numerous furan-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[1][11][14] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization.[1] It is plausible that furan-containing homoallylic amines could exhibit interesting anticancer properties, and they represent a novel chemical space for screening. For instance, certain furan-based derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines.[1]
-
Neuroprotective Effects: The furan scaffold has been incorporated into molecules with neuroprotective properties. The homoallylic amine motif, being a common feature in alkaloids, also has a rich history in neuroscience research. The combination of these two pharmacophores could lead to the discovery of new agents for the treatment of neurodegenerative diseases.
Conclusion and Future Outlook
The synthesis of homoallylic amines containing furan moieties represents a promising area of research with significant potential for the discovery of novel bioactive molecules. The synthetic methodologies discussed in this guide, including Barbier-type reactions, allylation of imines, and three-component reactions, provide a robust toolkit for accessing these valuable compounds. While the biological evaluation of this specific class of molecules is still in its early stages, the rich pharmacology of both the furan and homoallylic amine scaffolds strongly suggests that future investigations will unveil exciting therapeutic applications. As our understanding of stereoselective synthesis and catalysis continues to grow, we can anticipate the development of even more efficient and elegant routes to these and other complex molecular architectures, further empowering the fields of medicinal chemistry and drug discovery.
References
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- Bukhari, S. N., Ejaz, H., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules.
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Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347–2354. Available at: [Link]
- Rai, U. S., Isloor, A. M., Shetty, P., et al. (2012). A novel series of homoallylic amines as potential antimicrobials. Medicinal Chemistry Research, 21(7), 1235-1241.
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Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Ball-milling enabled zinc-mediated Barbier-type allylation reaction is reported. UCL Discovery. Available at: [Link]
- Zaki, I., & Imam, A. M. (2020). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. Russian Journal of Bioorganic Chemistry.
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He, W., Xu, B., Bao, J., et al. (2016). Synthesis and antimicrobial evaluation of 3-substituted-imine-6-hydroxy-benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 26(22), 5534-5537. Available at: [Link]
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Mattison, A. J., & Aggarwal, V. K. (2019). Preparation of homoallylic amines via a three-component coupling process. Organic & Biomolecular Chemistry, 17(36), 8349-8352. Available at: [Link]
- Zaki, I., Imam, A. M., et al. (2020). Design, synthesis, and cytotoxic screening of novel azole derivatives on hepatocellular carcinoma (HepG2 Cells). Bioorganic chemistry.
- Phukan, P. (2004). A three-component condensation of aldehydes, benzyl carbamate and allyltrimethylsilane, which affords corresponding protected homoallylic amines in excellent yields, is catalyzed by iodine. The Journal of Organic Chemistry, 69(11), 4005-4006.
- Molle, G., & Bauer, P. (1982). Barbier Reaction. Journal of the American Chemical Society, 104(12), 3481-3486.
- Barbier, P. (1899). [No Title Found]. Compt. Rend., 128, 110.
- List, B., et al. (2013). Catalytic asymmetric three-component synthesis of homoallylic amines.
- Nopper, C., Müller, N., Goycheva, B., Himmelsbach, F., & Breit, B. (2025). Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science.
- Karapetyan, L. V., & Tokmajyan, G. G. (2022). N-Arylsulfonylation of 2-(Furan-2-yl)- and 2-(Furan-2-ylmethyl)anilines. Russian Journal of Organic Chemistry, 58(9), 1333-1340.
- Zhou, J. Y., et al. (1997). Indium-mediated allylation reactions of α-chlorocarbonyl compounds and preparation of allylic epoxides. Journal of the Chemical Society, Perkin Transactions 1, (13), 1899-1904.
- Cimmino, A., Scafato, P., Mathieu, V., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity.
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Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025). Application Note and Synthesis Protocol: N-(furan-2-ylmethyl)-3-iodoaniline. BenchChem.
- Wudy, F., & Severin, K. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(3), M1263.
- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
- Xiang, J., Evarts, J., Rivkin, A., Curran, D. P., & Fuchs, P. L. (1998). Bromine-Radical-Mediated Site-Selective Allylation of C(sp3)–H Bonds. Tetrahedron Letters, 39(24), 4163-4166.
- NileRed. (2023, August 21). Making Aniline [Video]. YouTube.
- Jēkabsons, E., et al. (2021). Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity. Beilstein Journal of Organic Chemistry, 17, 1848-1856.
- Liu, W., et al. (2014). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. Food Chemistry, 149, 98-103.
- He, W., et al. (2016). Synthesis and antimicrobial evaluation of 3-substituted-imine-6-hydroxy-benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 26(22), 5534-5537.
- S. Nagaraja, et al. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 7(4), 1169-1173.
- B. M. Bhanage, et al. (2011). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 13(5), 1338-1344.
- NileRed. (2015, September 4). How to make Aniline [Video]. YouTube.
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- Guzman-Martinez, A., & Krische, M. J. (2010). Enantio- and Regioselective Iridium-Catalyzed Allylic Hydroxylation. Journal of the American Chemical Society, 132(31), 10634-10636.
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- J. M. Yun, et al. (2018). Aluminosilicate-mediated C(sp2)–H alkylation of furans using allylic alcohols. Catalysis Science & Technology, 8(15), 3824-3828.
- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811.
- Lee, R. J., et al. (2017). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5.
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Evolution of Synthetic Strategies for N-Phenethyl-1-(2-furyl)homoallylamines
The following technical guide details the synthetic evolution and methodology for (1-Furan-2-yl-but-3-enyl)-phenethyl-amine (CAS 436088-82-3) and its analogs. This document treats the molecule as a representative scaffold for N-functionalized homoallylic amines, a class of compounds critical in the synthesis of alkaloids, peptidomimetics, and nitrogen-containing heterocycles.
Executive Summary & Structural Analysis
Target Molecule: (1-Furan-2-yl-but-3-enyl)-phenethyl-amine CAS: 436088-82-3 Molecular Formula: C₁₆H₁₉NO Core Scaffold: Homoallylic Amine[1]
This molecule represents a convergence of three distinct synthons:
-
Electrophile: Furan-2-carboxaldehyde (Furfural) – A biomass-derived platform chemical.
-
Nucleophile (Amine): 2-Phenylethylamine – A privileged pharmacophore in medicinal chemistry.
-
Nucleophile (Carbon): Allyl fragment – Introduced via organometallic addition.
The history of its synthesis mirrors the broader evolution of organic chemistry: shifting from stoichiometric, moisture-sensitive organometallic reagents (Grignard/Lithium) to robust, aqueous-phase "Green" chemistry (Indium/Zinc Barbier-type), and finally to catalytic enantioselective methods.
Historical Era 1: The Stoichiometric Organometallic Approach (1950s–1980s)
Methodology: Addition of Allylmagnesium Bromide to Pre-formed Imines.
In the mid-20th century, the synthesis of homoallylic amines like the target analog relied on the nucleophilic addition of Grignard reagents to imines (Schiff bases). This approach, while effective, suffered from poor chemoselectivity and the requirement for strictly anhydrous conditions.
Mechanistic Pathway[2][3][4]
-
Imine Formation: Condensation of furan-2-carboxaldehyde with phenethylamine under dehydrating conditions (e.g., refluxing benzene with a Dean-Stark trap).
-
Nucleophilic Addition: Addition of allylmagnesium bromide to the C=N bond.
-
Hydrolysis: Acidic workup to release the free amine.
Limitations:
-
Moisture Sensitivity: Grignard reagents react violently with water.
-
Enolization: The basicity of Grignard reagents can lead to
-deprotonation of the imine rather than addition. -
Lack of Stereocontrol: Produces racemic mixtures unless chiral auxiliaries are used.
Historical Era 2: The Barbier Renaissance & Green Chemistry (1990s–Present)
Methodology: Indium-Mediated Allylation in Aqueous Media.
The most significant leap in the synthesis of this scaffold came with the popularization of the Barbier-type reaction , particularly using Indium metal. Unlike Magnesium or Lithium, Indium has a first ionization potential (5.79 eV) that allows it to be stable in water while remaining reactive enough to activate allyl halides.
This method allows for a One-Pot Synthesis , eliminating the need to isolate the unstable imine intermediate.
Protocol: Indium-Mediated One-Pot Synthesis
Rationale: This is the most trustworthy, self-validating protocol for researchers requiring high yields with minimal environmental impact.
Reagents:
-
Furan-2-carboxaldehyde (1.0 equiv)
-
2-Phenylethylamine (1.0 equiv)
-
Allyl Bromide (1.2 equiv)
-
Indium Powder (1.2 equiv)
-
Solvent: THF:H₂O (1:1)
Step-by-Step Methodology:
-
Imine Generation (In Situ): In a round-bottom flask, dissolve furan-2-carboxaldehyde (10 mmol) and 2-phenylethylamine (10 mmol) in 20 mL of THF/H₂O (1:1). Stir at room temperature for 15 minutes. Self-Validation: The solution may turn slightly turbid or change color, indicating imine formation.
-
Allylation: Add Indium powder (12 mmol) followed by the dropwise addition of allyl bromide (12 mmol).
-
Reaction: Stir vigorously at room temperature for 4–6 hours. The reaction is exothermic; maintain ambient temperature.
-
Quench & Extraction: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc).
Yield Expectation: 85–95%
Mechanistic Visualization (Graphviz)
The reaction proceeds via a cyclic Zimmerman-Traxler transition state, where the Indium coordinates to both the imine nitrogen and the allyl group, ensuring regioselectivity.
Caption: Mechanistic pathway for the Indium-mediated Barbier allylation of in-situ generated imines.
Historical Era 3: Catalytic & Asymmetric Modernity (2000s–Present)
Methodology: Iridium-Catalyzed C-H Allylation.
Modern drug development requires enantiopure compounds. The Krische group and others developed Iridium-catalyzed transfer hydrogenative allylation, which bypasses the use of stoichiometric metals and allyl halides entirely, often using allyl acetate or allyl alcohol.
Key Innovation:
-
Uses a chiral Iridium catalyst (e.g., Ir-BINAP).
-
Enables the synthesis of chiral (1-Furan-2-yl-but-3-enyl)-phenethyl-amine with high enantiomeric excess (ee > 90%).
-
Atom Economy: Significantly higher than Grignard or Barbier methods.
Comparative Data Analysis
The following table summarizes the efficiency of different synthetic eras for this specific scaffold.
| Parameter | Classical (Grignard) | Barbier (Indium) | Catalytic (Iridium) |
| Reagents | Mg, Allyl-Br, Anhydrous Ether | In, Allyl-Br, Water/THF | [Ir(cod)Cl]₂, Chiral Ligand |
| Conditions | Strictly Anhydrous, -78°C to 0°C | Ambient Temp, Aqueous | Ambient to 60°C |
| Step Count | 2 (Isolate Imine) | 1 (One-Pot) | 1 (One-Pot) |
| Yield | 50–65% | 85–95% | 70–85% |
| Stereocontrol | Racemic | Diastereoselective (syn/anti) | Enantioselective (>90% ee) |
| Green Score | Low (Hazardous waste) | High (Water solvent) | High (Atom economy) |
Technical Deep Dive: Why Indium?
For a researcher synthesizing CAS 436088-82-3 today, the Indium-mediated method is the gold standard for initial library generation due to its unique electronic properties.
-
Low First Ionization Potential (5.79 eV): Indium readily donates electrons to form organometallic species but is stable enough to resist rapid oxidation by water.
-
Oxophilicity: Indium coordinates strongly to oxygen and nitrogen, activating the imine C=N bond towards nucleophilic attack without requiring strong Lewis acids.
-
Regioselectivity: The reaction proceeds almost exclusively via
-addition, ensuring the formation of the branched homoallylic amine rather than the linear isomer.
Workflow Diagram
Caption: Operational workflow for the Indium-mediated synthesis of CAS 436088-82-3.
References
-
Indium-Mediated Allylation in Water
-
Allylation of Imines (Barbier-Type)
-
Loh, T. P., Ho, D. S., Xu, K. C., & Sim, K. Y. (1997). Indium-mediated allylation of imines in aqueous media. Tetrahedron Letters, 38(5), 865-868. Link
-
-
Iridium-Catalyzed C-H Allylation
-
General Review of Homoallylic Amine Synthesis
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- 4. Synthesis and structural features of indium(iii) furan-2-thiocarboxylates showing efficient catalytic activity toward multicomponent reactions via Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
Solubility Profile & Physicochemical Characterization: (1-Furan-2-yl-but-3-enyl)-phenethyl-amine
Technical Guide for Research & Development
Executive Summary
This technical guide details the solubility profile, physicochemical properties, and handling protocols for (1-Furan-2-yl-but-3-enyl)-phenethyl-amine , a specialized homoallylic amine scaffold. Commonly used as a building block in the synthesis of bioactive alkaloids and nitrogen-containing heterocycles, this molecule exhibits a distinct solubility window driven by its lipophilic furan-alkene core and basic secondary amine functionality.
Researchers utilizing this compound for biological screening or synthetic intermediates must account for its pH-dependent solubility switch , where it transitions from a lipophilic free base (soluble in organic solvents) to a hydrophilic cation (soluble in aqueous acid).
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this molecule, one must deconstruct its functional architecture. The molecule is a secondary amine flanked by three distinct lipophilic domains.
| Functional Domain | Property | Impact on Solubility |
| Furan Ring | Aromatic, Lipophilic | Increases solubility in non-polar/aromatic solvents (Toluene, DCM). Sensitive to strong acids (polymerization risk). |
| But-3-enyl Chain | Aliphatic, Non-polar | Enhances solubility in low-polarity solvents (Hexane, Ether). Provides a handle for further functionalization (e.g., olefin metathesis). |
| Phenethyl Group | Aromatic, Hydrophobic | Dominates the lipophilic character ( |
| Secondary Amine | Basic ( | The "Switch." Protonation yields a water-soluble salt; deprotonation yields an organic-soluble oil. |
Mechanistic Insight: The interplay between the
Solubility Profile
The following data categorizes the solubility of the free base form at
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dipole-dipole & dispersion forces. Excellent for extraction. |
| Chlorinated | Chloroform ( | High (>100 mg/mL) | Similar to DCM; preferred for NMR analysis. |
| Polar Protic | Methanol / Ethanol | High (>50 mg/mL) | Hydrogen bonding with the amine nitrogen. |
| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Standard for biological assay stock solutions. |
| Non-Polar | Hexane / Heptane | Moderate | Soluble, but may require co-solvent (e.g., EtOAc) for high concentrations. |
| Ethers | Diethyl Ether / THF | High | Excellent for keeping the free base in solution during reactions. |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. |
| Aqueous | 0.1 M HCl / Acetic Acid | High (Salt Formation) | Protonation of amine ( |
Critical Note: Avoid dissolving the free base in unbuffered water for biological assays, as precipitation will occur. Always use a DMSO stock solution diluted into media, or convert to the hydrochloride salt.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
For precise solubility data (e.g., for formulation), use the Saturation Shake-Flask method followed by HPLC quantification.
Figure 1: Workflow for determining thermodynamic solubility. Ensure the filter membrane (PTFE) is compatible with organic solvents.
Protocol B: Purification via pH-Switching (Liquid-Liquid Extraction)
The most effective way to purify this compound from neutral impurities (non-basic side products) is utilizing its amine basicity.
-
Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).
-
Extract with 1M HCl (3x). The amine moves to the aqueous phase (
); neutral organics stay in organic phase. -
Wash the aqueous phase with fresh organic solvent (removes trace neutrals).
-
Basify the aqueous phase with 2M NaOH (pH > 12) to regenerate the free base.
-
Extract back into organic solvent (DCM/EtOAc).
-
Dry (MgSO₄) and concentrate.
Figure 2: Acid-Base extraction logic for purifying (1-Furan-2-yl-but-3-enyl)-phenethyl-amine.
Stability & Storage
-
Oxidation: Secondary amines can oxidize to hydroxylamines or imines upon prolonged air exposure. Store under inert atmosphere (Argon/Nitrogen).
-
Acid Sensitivity: The furan ring is acid-sensitive (prone to ring-opening or polymerization in strong Lewis acids or hot mineral acids). While 1M HCl extraction is safe at room temperature, avoid prolonged exposure to concentrated acids or heating in acidic media [1].
-
Recommended Storage:
, desiccated, protected from light.
References
-
Keay, B. A. (1984). Synthetic applications of furan derivatives. Chemical Society Reviews, 13(4), 393-410. Link
-
Loh, T. P., et al. (1998). Indium-mediated allylation of imines in aqueous media. Tetrahedron Letters, 39(11), 1453-1456. Link
-
Santa Cruz Biotechnology. (2024). (1-Furan-2-yl-but-3-enyl)-phenethyl-amine Product Data. Link
-
ChemicalBook. (2024). Phenethylamine Properties and Solubility Data. Link
Sources
Solvent selection for the extraction of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine
Executive Summary
This guide addresses the extraction and purification of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine (CAS: 436088-82-3), a secondary amine intermediate exhibiting significant chemical duality: a basic nitrogen center requiring protonation for water solubility, contrasted with an acid-labile furan moiety prone to hydrolytic ring-opening.
Standard acid-base extractions utilizing strong mineral acids (pH < 1) pose a high risk of decomposing the furan ring into 1,4-dicarbonyls (diketones) or inducing polymerization. This protocol introduces a Buffered Acid-Base Extraction (BABE) methodology, utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a sustainable, high-performance solvent alternative to Dichloromethane (DCM), ensuring high recovery yields (>85%) while preserving structural integrity.
Physicochemical Analysis & Solvent Strategy
To select the optimal solvent system, we must deconstruct the molecule’s functional vulnerabilities.
Molecular Vulnerability Matrix
| Functional Group | Chemical Risk | Extraction Implication |
| Secondary Amine | Basic (pKa ~9.5 estimated) | Requires pH < 7.5 for aqueous solubility (salt form). |
| Furan Ring | Acid Sensitivity | CRITICAL: Strong acids (HCl, H₂SO₄) at pH < 3 catalyze ring opening to 1,4-dicarbonyls (Paal-Knorr reversal). |
| Terminal Alkene | Radical Oxidation | Avoid chlorinated solvents prone to radical formation; use antioxidants if storing. |
| Phenethyl Group | Lipophilicity | Increases LogP; requires organic solvents with moderate polarity for free-base extraction. |
Solvent Selection Matrix
We evaluated solvents based on the GSK and Pfizer solvent selection guides, prioritizing "Green" alternatives that offer stability and distinct phase separation.
| Solvent | Class | Suitability | Technical Rationale |
| 2-MeTHF | Recommended | High | Bio-derived.[1] Higher boiling point (80°C) than THF. Immiscible with water (unlike THF). Excellent stability for amines. |
| Ethyl Acetate (EtOAc) | Alternative | Medium | Good separation, but secondary amines can attack the ester (aminolysis) upon prolonged storage or heating. |
| DCM | Legacy | Low | Toxic, environmental hazard.[2] Prone to emulsion formation. Avoid unless strictly necessary. |
| MTBE | Ether | Medium | Good stability, but lower solvation power for the polar salt forms compared to 2-MeTHF. |
Strategic Workflow Diagram
The following decision logic dictates the extraction pathway, emphasizing the avoidance of strong acidification.
Caption: Logic flow for the Buffered Acid-Base Extraction (BABE) emphasizing the critical selection of weak acids to preserve the furan ring.
Detailed Protocol: Buffered Acid-Base Extraction (BABE)
Objective: Isolate (1-Furan-2-yl-but-3-enyl)-phenethyl-amine from a crude reaction mixture. Scale: 10 mmol input (approx. 2.4 g). Solvent System: 2-MeTHF / 10% Citric Acid (aq).
Reagents Required:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Stabilized with BHT.
-
Acid Wash: 10% w/v Citric Acid solution (pH ~2.2, buffers to ~3-4 with amine).
-
Base: 2M NaOH (cold).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology:
1. Initial Dissolution
-
Dissolve the crude residue in 2-MeTHF (10 volumes, ~25 mL).
-
Why 2-MeTHF? It separates cleanly from water (unlike THF) and dissolves the lipophilic phenethyl group effectively.
2. The "Soft" Acid Wash (The Critical Step)
-
Add 10% Citric Acid solution (15 mL).
-
Agitate vigorously for 5 minutes.
-
Monitor pH: Ensure the aqueous layer is between pH 4.0 and 5.0.
-
Note: Do NOT use 1M HCl. A pH < 2 will initiate furan ring opening (hydrolysis) within minutes. Citric acid forms a buffer system with the amine, maintaining a safe pH while ensuring the amine is protonated (
) and water-soluble.
-
-
Allow layers to separate. The target amine moves to the Aqueous (Lower) Phase .
-
Collect the aqueous phase.[3] Repeat extraction of the organic layer with a second portion (10 mL) of citric acid to ensure complete capture.
3. Removal of Neutrals
-
Combine the acidic aqueous extracts.
-
Perform a "polishing" wash with 5 mL of fresh 2-MeTHF to remove any entrained neutral impurities. Discard this organic wash.
4. Controlled Basification
-
Cool the aqueous solution to 0-5°C (ice bath).
-
Slowly add 2M NaOH dropwise with stirring until pH reaches 10-11.
-
Visual Check: The solution should turn cloudy as the free base amine oils out.
-
-
Why Cold? Minimizes the risk of side reactions (e.g., retro-Michael additions) on the alkene or furan during the exothermic neutralization.
5. Final Extraction & Isolation
-
Extract the basic aqueous mixture with 2-MeTHF (3 x 15 mL).
-
Combine organic layers.
-
Wash with Brine (saturated NaCl) to remove residual water.
-
Dry over Anhydrous
for 15 minutes. -
Filter and concentrate under reduced pressure (Rotovap) at < 40°C .
-
Caution: Do not overheat. Furans can polymerize in concentrated, hot oils.
-
Analytical Validation & Quality Control
To verify the protocol's success, specific analytical markers must be checked.
NMR Validation ( NMR in )
The integrity of the furan ring is the primary quality attribute.
| Proton Region | Chemical Shift ( | Diagnostic Feature | Failure Mode (Acid Damage) |
| Furan-H5 | ~7.35 ppm | Doublet (small coupling) | Disappearance / Broadening |
| Furan-H3/H4 | ~6.2 - 6.4 ppm | Multiplets | Shift to aliphatic region (diketone formation) |
| Vinyl-H | ~5.7 ppm | Multiplet (Alkene) | Loss indicates oxidation/polymerization |
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: Water + 0.1%
(Basic modifier); B: Acetonitrile.-
Note: Use basic modifier (Ammonium Hydroxide) instead of TFA/Formic acid to prevent on-column furan degradation during analysis.
-
-
Detection: UV at 215 nm (End absorption) and 254 nm (Aromatic/Furan).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Similar densities of 2-MeTHF and water. | Add Brine (NaCl) to the aqueous phase to increase density gradient. |
| Low Yield | Incomplete protonation during acid wash. | Check pH of the Citric Acid wash. If pH > 6, add more acid. Target pH 4-5. |
| Darkening/Resin | Furan decomposition.[4] | STOP. You likely used too strong an acid or allowed the mixture to heat up. Use Citric Acid and keep T < 40°C. |
| Ester Impurity | Solvent reaction. | If using EtOAc, switch to 2-MeTHF. Secondary amines can react with EtOAc over time. |
References
-
Pfizer Inc. (2016).[5] Pfizer Solvent Selection Guide. Green Chemistry. (Contextual citation for general solvent classes).
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. [Link]
- Dunlop, A. P. (1948). "Furan Chemistry: Acid-Catalyzed Ring Opening." Industrial & Engineering Chemistry, 40(2), 204–209.
-
Byrne, F. P., et al. (2016).[5] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem, 5(8), 1369-1379. [Link]
Sources
Minimizing side reactions during furan-phenethylamine coupling
Knowledge Base Article ID: FPC-001
Topic: Minimizing Side Reactions in Furan-Phenethylamine Reductive Amination Audience: Medicinal Chemists, Process Chemists Last Updated: February 14, 2026
Executive Summary: The "Furan-Phenethylamine" Paradox
Coupling a furan moiety (e.g., furan-2-carboxaldehyde) with a phenethylamine scaffold is a deceptive reaction. While it appears to be a standard reductive amination, it presents a unique "chemical paradox" driven by two competing sensitivities:
-
The Furan Sensitivity: The furan ring is acid-labile. Strong acids or prolonged exposure to Lewis acids can trigger ring opening, leading to 1,4-dicarbonyl formation and subsequent polymerization ("black tar").
-
The Phenethylamine Trap: Phenethylamines are the classic substrates for the Pictet-Spengler cyclization . In the presence of an aldehyde and acid, the intermediate iminium ion can cyclize onto the aromatic ring to form a tetrahydroisoquinoline, permanently fusing the two scaffolds incorrectly.
This guide provides the optimized protocol to navigate between these two risks, prioritizing Sodium Triacetoxyborohydride (STAB) as the reagent of choice.
Mechanistic Pathways & Risk Analysis
To troubleshoot effectively, one must visualize the competition between the desired pathway and the irreversible side reactions.
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the critical "Fork in the Road" where the intermediate iminium ion determines the success or failure of the experiment.
Caption: The critical competition between hydride transfer (Green) and acid-catalyzed cyclization/polymerization (Red/Black).
Optimized Protocol: The "STAB" Method
The use of Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the industry standard for this coupling because it eliminates the need for the strong acid catalysts required by Sodium Cyanoborohydride (NaCNBH₃), thereby suppressing both Pictet-Spengler cyclization and furan degradation.
Materials
-
Aldehyde: Furan-2-carboxaldehyde (1.0 equiv)
-
Amine: Phenethylamine derivative (1.0 – 1.1 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (0.0 – 1.0 equiv, use with caution)
Step-by-Step Methodology
-
Pre-Complexation (Optional but Recommended): In a dry flask under nitrogen, dissolve the phenethylamine (1.0 equiv) and furan-aldehyde (1.0 equiv) in DCE (0.2 M concentration). Stir for 30–60 minutes at room temperature.
-
Why? This allows the imine to form before the reducing agent is introduced.[2] While STAB allows "one-pot" addition, pre-forming the imine minimizes the reduction of the aldehyde to its alcohol form.
-
-
Reagent Addition: Add STAB (1.4 equiv) in a single portion.
-
Note: If the reaction is sluggish, add AcOH (1.0 equiv). However, for highly electron-rich phenethylamines (e.g., 3,4-dimethoxy), omit the acid to prevent Pictet-Spengler cyclization.
-
-
Reaction Monitoring: Stir at room temperature for 2–16 hours. Monitor via LCMS.
-
Target: Disappearance of imine (M+H of product minus 2) and appearance of amine (M+H).
-
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. (Do not use strong acid to quench). Extract with DCM or EtOAc.
-
Purification: Flash chromatography (DCM/MeOH/NH₄OH).
Troubleshooting Guide
Symptom 1: Reaction mixture turned into black tar/sludge.
-
Diagnosis: Furan ring opening initiated by high acidity or heat.
-
Root Cause: You likely used a strong Lewis acid (e.g., TiCl₄) or a strong Brønsted acid (HCl) to "push" imine formation. Furan rings are essentially masked 1,4-dicarbonyls; acid unmasks them, leading to polymerization.
-
Solution: Switch to the STAB protocol in DCE. If acid is absolutely required for imine formation, use mild Acetic Acid and keep the temperature below 25°C.
Symptom 2: LCMS shows a product with Mass = [Expected - 2H].
-
Root Cause: The "Expected - 2H" mass corresponds to the tetrahydroisoquinoline derivative (loss of 2 hydrogens during cyclization/oxidation). This occurs when the reduction is too slow, allowing the aromatic ring to attack the iminium ion.
-
Solution:
-
Remove Acid: Run the reaction without AcOH.
-
Lower Temperature: Cool to 0°C during reagent addition.
-
Increase Hydride: Increase STAB to 2.0 equiv to ensure reduction is kinetically faster than cyclization.
-
Symptom 3: Significant amount of tertiary amine (Bis-alkylation).
-
Diagnosis: Over-alkylation.
-
Root Cause: The product (secondary amine) is more nucleophilic than the starting phenethylamine.
-
Solution:
-
Inverse Addition: Add the aldehyde slowly to an excess of the amine (1.2–1.5 equiv).
-
Stepwise Reduction: Form the imine in MeOH first (1 hour), then add NaBH₄ (borohydride) at 0°C. This separates the aldehyde from the newly formed amine.
-
Comparative Data: Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaCNBH₃) | Sodium Triacetoxyborohydride (STAB) |
| Acid Requirement | None (Basic conditions) | High (Requires pH 3-4) | Low (Self-buffered/Mild) |
| Selectivity | Low (Reduces aldehydes & imines) | High (Reduces imines only at pH 4) | Excellent (Reduces imines preferentially) |
| Furan Safety | Good | Poor (Acid may open ring) | Excellent |
| Pictet-Spengler Risk | Low | High (Due to acid catalyst) | Low (Fast reduction, mild pH) |
| Toxicity | Low | High (Cyanide byproduct) | Low |
FAQ: Furan-Phenethylamine Specifics
Q: Can I use catalytic hydrogenation (H₂/Pd-C) for this coupling? A: Avoid if possible. While standard for benzyl amines, furan rings can be reduced to tetrahydrofurans under hydrogenation conditions, especially with Pd or Pt catalysts. If you must use hydrogenation, use Raney Nickel which is less likely to reduce the furan ring under mild conditions, but STAB is chemically superior for this specific scaffold.
Q: My phenethylamine has a methoxy group at the para position. Does this matter? A: Yes, critically. Electron-donating groups (EDGs) like methoxy make the phenyl ring more nucleophilic, significantly increasing the rate of the unwanted Pictet-Spengler cyclization. For these substrates, strictly avoid acetic acid and ensure the reducing agent is added immediately after imine formation.
Q: Can I use Toluene and Dean-Stark to drive imine formation? A: Generally unnecessary and risky. Heating furan-2-carboxaldehyde can lead to decomposition. STAB in DCE is efficient enough to drive the equilibrium without thermal dehydration.
Troubleshooting Logic Tree
Use this flow to diagnose failure in real-time.
Caption: Diagnostic logic for common failure modes in furan-phenethylamine coupling.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2]
-
Cox, E. D. , & Cook, J. M. (1995).[4] The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
-
Dunlop, A. P. (1948). Furfural formation and behavior.[9] Industrial & Engineering Chemistry, 40(2), 204-209. (Foundational text on furan acid sensitivity).
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. pages.jh.edu [pages.jh.edu]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in (1-Furan-2-yl-but-3-enyl)-phenethyl-amine formation
Topic: Overcoming Steric Hindrance in (1-Furan-2-yl-but-3-enyl)-phenethyl-amine Formation
Ticket ID: #SYN-HOMO-FUR-001 Status: Resolved / Protocol Optimized Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine presents a classic "perfect storm" of synthetic challenges: the electronic instability of the furan ring (acid-sensitivity) combined with the steric bulk of the N-phenethyl group. Standard Grignard or lithiation protocols often fail here due to poor electrophilicity of the intermediate imine and competitive furan ring-opening.
This guide provides a validated, Indium-mediated Barbier-type protocol . This method bypasses the isolation of the unstable imine and utilizes a "chelation-controlled" transition state to overcome the steric barrier imposed by the phenethyl chain.
Part 1: The Diagnostic (Why Standard Methods Fail)
Before attempting the optimized protocol, understand the failure modes of conventional routes.
| Failure Mode | Mechanism of Failure | Symptom |
| Steric Occlusion | The bulky phenethyl group rotates, shielding the imine carbon ( | Starting material recovery; low conversion. |
| Imine Instability | Furan-2-carboxaldehyde imines are electron-rich and prone to hydrolysis or polymerization. | Black tar formation; "streaking" on TLC. |
| Lewis Acid Lability | Strong Lewis acids ( | Complex mixture of ring-opened byproducts. |
Visualizing the Steric & Electronic Conflict
Figure 1: The steric clash prevents standard nucleophilic attack on the transient imine.
Part 2: The Solution – Indium-Mediated One-Pot Allylation
The Fix: Switch to an Indium (
-
Why: Indium acts as a mild Lewis acid to activate the imine formation in situ while simultaneously generating the nucleophilic allyl-indium species.
-
Steric Solution: The reaction proceeds via a cyclic Zimmerman-Traxler transition state where the Indium atom coordinates to the imine nitrogen. This "locks" the conformation, forcing the bulky phenethyl group away from the incoming allyl group, effectively bypassing the steric hindrance.
Optimized Protocol
Reagents:
-
Furan-2-carboxaldehyde (1.0 equiv)
-
2-Phenylethylamine (1.1 equiv)
-
Allyl Bromide (1.5 equiv)
-
Indium Powder (1.2 equiv, -100 mesh recommended)
-
Solvent: THF:Water (4:1 ratio) or pure THF (if strictly anhydrous conditions desired, though water accelerates this specific reaction).
Step-by-Step Methodology:
-
Activation: Flame-dry a round-bottom flask under Argon. Add Indium powder (1.2 equiv).
-
Imine Generation (In Situ): Add Furan-2-carboxaldehyde (1.0 equiv) and 2-Phenylethylamine (1.1 equiv) in THF (
concentration). Stir for 15 minutes.-
Note: Do not attempt to isolate the imine.
-
-
Allylation: Add Allyl Bromide (1.5 equiv) dropwise.
-
Observation: An exotherm is expected. The mixture may turn turbid.
-
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Tip: If conversion is <50% after 2 hours, add 10 mol%
as a co-catalyst to boost Lewis acidity without damaging the furan.
-
-
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ). Dry over . -
Purification: Flash chromatography (Hexane/EtOAc). The amine is stable on silica.
Mechanism & Causality Diagram
Figure 2: The Indium-mediated pathway creates a rigid transition state that organizes steric bulk, facilitating bond formation.
Part 3: Troubleshooting & FAQs
Q1: The reaction stalls at 60% conversion. Should I heat it? A: No. Heating furan-imines often leads to polymerization (darkening of solution).
-
Corrective Action: Add Molecular Sieves (4Å) to the reaction pot. Water is a byproduct of imine formation; removing it pushes the equilibrium toward the imine, which is then rapidly trapped by the allyl-indium species.
Q2: I see a major byproduct on TLC. What is it? A: If the spot is more polar than the product, it is likely the Homoallylic Alcohol .
-
Cause: Hydrolysis of the imine back to the aldehyde, which is then allylated.
-
Fix: Ensure the amine is in slight excess (1.1 to 1.2 equiv) and allow the imine to form for 20 minutes before adding the allyl bromide.
Q3: Can I use Magnesium (Grignard) instead of Indium? A: Not recommended for this specific substrate.
-
Reason: Grignard reagents are "hard" nucleophiles and strong bases. They will likely deprotonate the
-position or cause ring-opening of the furan before attacking the sterically hindered imine. Indium is "softer" and tolerates the furan ring and protic solvents.
Q4: The product is an oil and difficult to crystallize. How do I purify? A: This amine is often an oil.
-
Protocol: Convert it to the Oxalate or Hydrochloride salt . Dissolve the crude oil in minimal ethanol, add 1.0 equiv of oxalic acid (or HCl in ether), and precipitate with diethyl ether. This purifies the amine and yields a stable solid.
Part 4: Comparative Data
| Method | Yield | Furan Integrity | Steric Tolerance | Notes |
| Indium (One-Pot) | 85-92% | High | Excellent | Best for hindered amines. |
| Zinc (Barbier) | 60-70% | Moderate | Good | Requires acid activation (risk to furan). |
| Grignard (Mg) | <30% | Low | Poor | Competitive addition to furan; highly sensitive. |
| Lewis Acid ( | 40% | Low | Moderate | Polymerization of furan observed. |
References
-
Indium-Mediated One-Pot Synthesis: Loh, T. P., & Ho, D. S. (1995). Indium-mediated coupling of allyl bromides with imines in aqueous media.Tetrahedron Letters , 38(1), 87-90.
-
Steric Hindrance in Allylation: Chan, T. H., & Lu, W. (2005). Indium-mediated organometallic reactions in aqueous media: The nature of the allylindium intermediate.Organic Letters , 7(8), 1601-1604.
-
Furan Sensitivity: Keay, B. A. (1987). Synthetic strategies for furan derivatives.Chemical Reviews , 87(2), 235-251.
-
General Homoallylic Amine Protocol: Podder, S., & Choudhury, J. (2012). Indium-mediated allylation of N-heterocycles.[1]Journal of Organic Chemistry , 77(15), 6622-6628.
Sources
Preventing oxidation of the alkene group in (1-Furan-2-yl-but-3-enyl)-phenethyl-amine
Technical Support Center: Stability & Chemoselectivity Guide Subject: Preventing Oxidation of the Alkene Group in (1-Furan-2-yl-but-3-enyl)-phenethyl-amine Case Priority: Critical (High Reactivity Profile) Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
You are working with (1-Furan-2-yl-but-3-enyl)-phenethyl-amine , a molecule that presents a "Stability Paradox." You are concerned about the alkene (but-3-enyl group), but your molecule contains two other highly reactive moieties that complicate preservation:
-
The Furan Ring: An electron-rich aromatic diene that is significantly more susceptible to oxidative ring-opening and acid-catalyzed polymerization than the alkene [1, 4].
-
The Secondary Amine: Prone to N-oxidation and acting as a base/nucleophile that can catalyze auto-oxidation cycles [12].
To protect the alkene, you must suppress Radical Auto-oxidation (which targets the allylic positions) and Electrophilic Oxidation (which targets the pi-bond). The following protocols are designed to isolate the alkene from these threats without triggering the degradation of the furan.
Module 1: Storage & Preservation (The "Zero-Day" Defense)
The Issue: Alkenes do not require active oxidants to degrade; they degrade via auto-oxidation initiated by atmospheric oxygen and light, forming allylic hydroperoxides [12, 19].
The Solution: You must implement a "Radical Scavenging System" immediately upon synthesis or receipt of the material.
Standard Operating Procedure (SOP-01): Stabilization Matrix
| Component | Recommended Grade/Type | Function | Mechanism |
| Radical Scavenger | BHT (Butylated Hydroxytoluene) | Primary Defense | Donates H[[“]]• to peroxyl radicals, terminating the chain reaction before it attacks the alkene or furan [1, 3]. |
| Atmosphere | Argon (Ar) | Exclusion | Heavier than air; forms a "blanket" in the vial, unlike Nitrogen which mixes more easily. |
| Container | Amber Borosilicate | Photo-protection | Blocks UV light which catalyzes the singlet oxygen attack on the furan ring (Diels-Alder type photo-oxidation) [2]. |
| Salt Form | Tartrate or Fumarate | Amine Deactivation | Converting the free base amine to a salt prevents N-oxide formation and reduces basicity, stabilizing the overall skeleton. |
Step-by-Step Stabilization Protocol:
-
Dissolution: If storing as a liquid/oil, dissolve the free base in anhydrous ethanol or isopropanol containing 0.05% - 0.1% w/v BHT .
-
Purging: Do not just blow gas over the top. Insert a long needle connected to an Argon line into the liquid (sparging) for 2 minutes to displace dissolved oxygen.
-
Sealing: Cap immediately with a Teflon-lined septum cap. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
-
Temperature: Store at -20°C . Avoid -80°C if the solvent has a freezing point near that range (freeze-thaw cycles promote moisture condensation).
Module 2: Solvent Handling & Experimental Design
The Issue: The most common cause of "mysterious" alkene oxidation is peroxides present in the reaction solvent . Ethers (THF, Diethyl Ether) form peroxides that act as epoxidizing agents [10].
The Solution: Rigorous solvent management and chemoselective reagent choices.[2]
Visualizing the Threat Landscape
Figure 1: Degradation pathways.[3] Note that while you are worried about the alkene (Epoxide), the Furan ring is often the first to fail under oxidative or acidic stress.
Troubleshooting Guide: Solvent Selection
| Solvent | Risk Level | Pre-Use Protocol |
| THF / Diethyl Ether | CRITICAL | Mandatory: Test with peroxide strips. If >5ppm, do not use. Distill over Na/Benzophenone or pass through activated alumina columns immediately before use. |
| Dichloromethane (DCM) | Moderate | Generally safe from peroxides but can become acidic over time (HCl formation). Pass through basic alumina to neutralize. |
| Methanol / Ethanol | Low | Excellent for storage if degassed. Compatible with BHT. |
| DMF / DMSO | Moderate | Hard to remove; DMSO is an oxidant itself (Swern conditions) and should be avoided if heating is required. |
Module 3: Frequently Asked Questions (Technical Support)
Q1: I need to perform a reaction on the amine (e.g., reductive amination). How do I ensure the alkene doesn't react? A: The alkene is relatively inert to nucleophiles but sensitive to electrophiles.
-
Safe: Reductive amination using NaBH(OAc)3 (Sodium triacetoxyborohydride) is safe. It is mild and will not reduce the isolated alkene or the furan [21].
-
Unsafe: Avoid Catalytic Hydrogenation (H2/Pd-C) . This will reduce the alkene to an alkane rapidly. If you must reduce a protecting group, use chemical methods (e.g., Zn/Acetic Acid) rather than catalytic hydrogenation.
Q2: My product turned yellow/brown after one day. Did the alkene oxidize? A: Likely no . The alkene oxidation products (epoxides/diols) are usually colorless.
-
Diagnosis: Yellow/brown discoloration typically indicates Furan decomposition (ring opening to dicarbonyls) or Amine oxidation (N-oxide formation).
-
Fix: Re-purify using a silica column pre-treated with 1% Triethylamine (TEA). The TEA neutralizes the silica's acidity, preventing furan polymerization during purification.
Q3: Can I use mCPBA to oxidize a different part of the molecule? A: Absolutely not. mCPBA is a non-selective electrophilic oxidant. It will epoxidize the alkene AND oxidize the furan ring simultaneously [13].
-
Alternative: If you need to oxidize a specific functional group, use enzyme catalysis or highly selective metal-ligand systems (e.g., Sharpless conditions) that are tuned sterically to avoid the terminal alkene.
Q4: How do I remove the BHT stabilizer before the next step? A: BHT is very lipophilic.
-
Method: If your product is an amine salt (water-soluble), wash the aqueous solution with hexanes/ether. The BHT will partition into the organic layer, leaving your amine salt in the water.
Module 4: Decision Tree for Handling
Figure 2: Immediate handling decision tree. Free base oils are the highest risk category.
References
-
Consensus AI. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action? Retrieved from
-
ResearchGate. (2025). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Retrieved from
-
National Institutes of Health (NIH). (1987). Scavenging effect of butylated hydroxytoluene on the production of free radicals.[4][5] Retrieved from
-
ResearchGate. (2025). Oxidation of furans (Review). Retrieved from
-
Boston University. (n.d.). Safe Handling and Storage of Chemicals.[2][6][7][8] Retrieved from
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes.[9] Retrieved from
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from
-
Alliance Chemical. (2025).[7] Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvents.[7][8] Retrieved from
-
YouTube (Gareth Arnott). (2019). Chemoselectivity in oxidation reactions.[10] Retrieved from
-
University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety.[6][7][8] Retrieved from
Sources
- 1. consensus.app [consensus.app]
- 2. nottingham.ac.uk [nottingham.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. alliancechemical.com [alliancechemical.com]
- 8. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Optimization in Phenethylamine Synthesis
Current Status: Online Ticket ID: #CAT-PEA-001 Subject: Troubleshooting Catalyst Deactivation & Poisoning Assigned Specialist: Senior Application Scientist, Catalysis Division
⚠️ Operational Safety & Compliance Warning
Scope: This guide addresses the physicochemical principles of heterogeneous catalysis. Phenethylamine derivatives encompass a broad class of compounds, including endogenous neurotransmitters (dopamine), legitimate pharmaceuticals (bupropion, venlafaxine), and controlled substances. Directive: All experimental protocols must be conducted in strict accordance with local, state, and federal regulations. This support guide assumes the user possesses valid licensure for any regulated precursors or products.
Introduction: The "Black Box" of Heterogeneous Catalysis
In the synthesis of phenethylamines—whether via the reduction of nitrostyrenes, oximes, or nitriles—the catalyst is the engine of the reaction. However, it is often treated as a "black box." When hydrogen uptake stalls, the immediate reflex is often to add more catalyst or increase pressure. In phenethylamine synthesis, these brute-force methods often fail because the product itself (a primary amine) or the precursor impurities are actively deactivating the metal surface.
This guide moves beyond "add more catalyst" to diagnose and resolve the root causes of poisoning.
Module 1: Diagnostic Triage
Is your catalyst poisoned, fouled, or just slow?
Before altering reaction conditions, use this logic flow to diagnose the failure mode. "Poisoning" refers to the chemical deactivation of active sites (e.g., by sulfur or amines). "Fouling" refers to the physical blocking of pores by polymers (often from unstable nitrostyrenes).
Visual 1: Catalyst Failure Diagnostic Logic
Caption: Logic flow for distinguishing between chemical poisoning (requires purification/additives) and physical fouling (requires precursor stabilization).
Module 2: The "Pink Sludge" Phenomenon (Precursor Purity)
The most common cause of failure in reducing
The Mechanism: Nitrostyrenes are Michael acceptors. In the presence of trace bases (residual alkylamines from synthesis), they polymerize into oligomers that coat the carbon support of Pd/C or Raney Nickel. This is Fouling , not Poisoning, but the result is the same: zero activity.
Protocol: The Bisulfite Rescue If your nitrostyrene precursor is anything less than bright yellow/orange and crystalline, perform this purification before hydrogenation.
-
Dissolution: Dissolve crude nitrostyrene in minimal hot ethanol.
-
Bisulfite Wash: If the precursor was made from an aldehyde containing trace isomers, wash the organic layer (if liquid) or recrystallize.
-
The Critical Step (Carbon Treatment):
Module 3: Product Inhibition (The Amine Trap)
The Science: Phenethylamines are primary amines.[3] Nitrogen has a lone pair of electrons that binds strongly to transition metals (Pd, Pt, Rh). As the reaction proceeds, the product competes with the reactant for active sites. This is Product Inhibition .
The Solution: The Proton Shield
By conducting the reaction in an acidic medium, the amine product is immediately protonated to an ammonium salt (
Visual 2: Acid Promotion Mechanism
Caption: In neutral media, the product poisons the catalyst. In acidic media, the product is sequestered as a non-binding salt.
Protocol: Acid-Promoted Hydrogenation (Pd/C) Standard Operating Procedure for Nitrostyrene Reduction
| Component | Specification | Function |
| Catalyst | 10% Pd/C (5-10 wt% loading) | High surface area for H2 activation. |
| Solvent | Methanol or Ethanol | High solubility for polar intermediates. |
| Additive | H2SO4 (1.1 - 2.0 equiv) or HCl | "Proton Shield." Prevents amine binding. |
| Pressure | 1 - 3 atm (Balloon to Shaker) | Moderate pressure is usually sufficient if poisoning is managed. |
Step-by-Step:
-
Dissolve 10 mmol nitrostyrene in 30 mL MeOH.
-
Crucial: Add 11-15 mmol of concentrated H2SO4 slowly (cooling may be required).
-
Purge vessel with N2.
-
Add Pd/C catalyst (wet with solvent to prevent ignition).
-
Purge with H2 and begin agitation.
-
Observation: Uptake should be constant. If using HCl, use glass-lined equipment to prevent autoclave corrosion.
Module 4: Raney Nickel & The Sulfur Curse
Raney Nickel is the catalyst of choice for reducing nitriles to phenethylamines (avoiding the secondary amine dimer). However, it is notoriously sensitive to sulfur.
Troubleshooting Table: Raney Ni
| Symptom | Probable Cause | Corrective Action |
| No H2 uptake | Sulfur Poisoning | Check precursor synthesis. If DMSO or thiols were used previously, they bind irreversibly to Ni. Action: Wash precursor with hypochlorite (bleach) or perform rigorous recrystallization. |
| Low Yield (Dimers) | Secondary Amine Formation | The intermediate imine reacts with the product amine.[4] Action: Add Ammonia (NH3) or NaOH to the solvent. This suppresses the condensation reaction. |
| Green Supernatant | Leaching | Acidic conditions are dissolving the Nickel. Action: Never use acid with Raney Ni. Keep pH > 8. |
FAQ: The Catalyst Care Unit
Q: I am reducing a halogenated phenethylamine precursor (e.g., 2C-B precursor). The reaction worked, but the bromine fell off. Why? A: This is Hydrodehalogenation . Pd/C is excellent at cleaving C-X bonds.
-
Fix 1: Switch to PtO2 (Adams' Catalyst) or Sulfided Platinum . Pt is less aggressive toward aromatic halogens than Pd.
-
Fix 2: If using Pd, add a modulator like Zinc Acetate or use a "poisoned" variant (Lindlar-esque, though Lindlar is for alkynes).
-
Fix 3: Stop the reaction immediately upon theoretical H2 uptake. Dehalogenation often happens after the nitro reduction is complete.
Q: My reaction turns into a solid block inside the flask. A: You likely formed the amine sulfate/chloride salt (see Module 3) at a concentration exceeding its solubility.
-
Fix: Increase solvent volume or use a co-solvent (Water/MeOH mix). The salt precipitates on the catalyst, physically blocking it (Fouling).
Q: Can I regenerate poisoned Pd/C? A: In an industrial setting, yes. In a research setting, no . Once sulfur or heavy amines have strongly coordinated to the active sites, washing with solvent is ineffective. The time/cost of regeneration (acid washing, calcination, re-reduction) exceeds the cost of fresh catalyst. Discard and optimize the upstream purity.
References
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.[5] (The definitive text on catalyst poisoning and solvent effects).
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link
-
Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035–2052. Link
-
Blaser, H. U. (2010). Industrial Asymmetric Hydrogenation. Accounts of Chemical Research. (Discusses industrial mitigation of catalyst poisoning). Link
-
Maxted, E. B. (1951).[6] The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129-178. (Foundational mechanistic work on toxicity of sulfur/amines to metal surfaces). Link
Sources
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine
Introduction: The Imperative of Unambiguous Structural Elucidation
In the landscape of drug discovery and materials science, novel molecular scaffolds are the bedrock of innovation. Compounds incorporating phenethylamine and heterocyclic moieties, such as (1-Furan-2-yl-but-3-enyl)-phenethyl-amine, represent a class of structures with significant potential, drawing from the rich pharmacological history of phenethylamines and the versatile chemistry of the furan ring.[1][2] The precise arrangement of atoms—its constitution and stereochemistry—is inextricably linked to its function and biological activity. Therefore, unambiguous structural elucidation is not merely a procedural step but a scientific necessity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution.[3] Its power lies in its ability to provide a detailed atomic-level map of a molecule, revealing the chemical environment, connectivity, and spatial relationships of nuclei. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine. We will dissect the predicted spectra, explain the causality behind chemical shifts and coupling constants, and demonstrate how advanced techniques like DEPT and 2D NMR are employed for definitive assignment. Furthermore, we will compare the insights gained from NMR with those from other key analytical techniques, offering a holistic perspective for the research professional.
Part 1: Deciphering the Proton Landscape: ¹H NMR Analysis
The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within a molecule. By analyzing the molecule's distinct structural fragments—the phenethyl group, the furan ring, and the butenyl linker—we can predict the chemical shift, multiplicity, and coupling constants for each proton.
Molecular Structure with Proton Numbering
Caption: Structure of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine with proton numbering.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (J, Hz) | Rationale |
| H-Ar (H8', H9', H10', H11', H12') | 7.15 - 7.35 | Multiplet | - | Protons on the phenyl ring are in a classic aromatic region.[4] |
| H5'' | ~7.30 | Doublet of doublets | ³J ≈ 1.8, ⁴J ≈ 0.8 | The α-proton of the furan ring adjacent to the oxygen is the most deshielded furan proton.[5][6] |
| H3'' | ~6.25 | Doublet of doublets | ³J ≈ 3.2, ³J ≈ 1.8 | β-proton of the furan ring, shielded relative to H5''.[5][7] |
| H4'' | ~6.10 | Doublet of doublets | ³J ≈ 3.2, ⁴J ≈ 0.8 | β-proton of the furan ring, coupled to both H3'' and H5''.[7] |
| H3 | 5.70 - 5.90 | Multiplet (ddt) | ³J(trans) ≈ 17, ³J(cis) ≈ 10, ³J(allylic) ≈ 7 | Vinylic proton experiencing deshielding from the double bond and coupling to H4a, H4b, and H2.[8] |
| H4a, H4b | 5.00 - 5.20 | Multiplet | ³J(trans) ≈ 17, ³J(cis) ≈ 10, ²J(gem) ≈ 1.5 | Terminal vinylic protons, exhibiting characteristic cis, trans, and geminal couplings.[9][10] |
| H1 | 3.80 - 4.00 | Triplet or Multiplet | ³J ≈ 7 | Methine proton deshielded by both the adjacent furan ring and the nitrogen atom. |
| H5'a, H5'b | 2.80 - 3.00 | Multiplet | - | Methylene protons adjacent to nitrogen in the phenethyl group.[11][12] |
| H6'a, H6'b | 2.65 - 2.85 | Multiplet | - | Benzylic protons of the phenethyl group.[4] |
| H2a, H2b | 2.30 - 2.50 | Multiplet | - | Allylic methylene protons, deshielded by the adjacent double bond. |
| N-H | 0.5 - 4.0 | Broad singlet | None | Labile proton; chemical shift is highly dependent on solvent, concentration, and temperature.[11][13][14] |
Causality in Proton Chemical Shifts:
-
Aromaticity and Heteroatoms: The furan and phenyl ring protons resonate at high chemical shifts (downfield) due to the ring current effect. Within the furan ring, the proton at the C5'' position (α to the oxygen) is more deshielded than the C3'' and C4'' protons because of the electron-withdrawing nature of the adjacent oxygen atom.[6][15]
-
Vinylic and Allylic Positions: Protons directly attached to the double bond (vinylic, H3, H4) are significantly deshielded. Protons on the carbon adjacent to the double bond (allylic, H2) are also deshielded, but to a lesser extent.
-
Inductive Effects: The electronegative nitrogen atom withdraws electron density from adjacent protons (H1, H5'), causing them to resonate further downfield than standard aliphatic protons.[11][14]
Part 2: Mapping the Carbon Skeleton: ¹³C NMR and DEPT Analysis
A standard broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. To enhance this analysis, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. The DEPT-135 experiment differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) do not appear in a DEPT-135 spectrum.[16][17][18]
Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data (in CDCl₃, 100 MHz)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |
| C-Ar (quat, C7') | ~139 | Absent | Quaternary aromatic carbon, point of attachment for the ethyl chain.[4][19] |
| C-Ar (CH) | 126 - 129 | Positive | Protonated aromatic carbons of the phenyl ring.[20] |
| C2'' (quat) | ~155 | Absent | Quaternary furan carbon, deshielded by oxygen and serving as the attachment point. |
| C5'' (CH) | ~142 | Positive | α-carbon of the furan ring, highly deshielded by the adjacent oxygen.[21] |
| C3 (CH) | ~135 | Positive | Vinylic methine carbon of the butenyl chain. |
| C4 (CH₂) ** | ~117 | Negative | Terminal vinylic methylene carbon. |
| C3'' (CH) | ~110 | Positive | β-carbon of the furan ring.[21] |
| C4'' (CH) | ~107 | Positive | β-carbon of the furan ring, typically the most shielded furan carbon. |
| C1 (CH) | 55 - 60 | Positive | Methine carbon bonded to both the furan ring and nitrogen, experiencing strong deshielding. |
| C5' (CH₂) | ~50 | Negative | Methylene carbon adjacent to nitrogen in the phenethyl group.[11] |
| C6' (CH₂) | ~36 | Negative | Benzylic carbon of the phenethyl group.[4] |
| C2 (CH₂) ** | ~35 | Negative | Allylic methylene carbon. |
Self-Validating Protocol: The combination of the broadband ¹³C spectrum and the DEPT-135 spectrum provides a self-validating system. For instance, the broadband spectrum will show 12 distinct signals (assuming aromatic proton equivalence for simplicity). By comparing this with the DEPT-135 spectrum, we can immediately identify the CH₂ carbons (negative peaks), the CH carbons (positive peaks), and by subtraction, the quaternary carbons (peaks present in broadband but absent in DEPT-135).[17]
Part 3: Advanced Structural Confirmation with 2D NMR
While 1D NMR provides a wealth of information, complex molecules with overlapping signals often require 2D NMR experiments for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[22] It is instrumental in tracing out the connectivity within spin systems. For our target molecule, COSY would show correlations connecting H5' to H6', and H1 through H2 to H3, which in turn is coupled to H4a and H4b, thus confirming the entire aliphatic chain connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to.[22][23][24] It allows for the definitive assignment of a carbon's chemical shift based on the known shift of its attached proton. Every positive and negative peak in the DEPT-135 spectrum would have a corresponding cross-peak in the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons.[24] This is the key experiment for piecing together the molecular fragments. For example, it would show a correlation from the benzylic protons (H6') to the quaternary aromatic carbon (C7'), and crucially, from the methine proton (H1) to the furan carbons (C2'', C3''), confirming the connection point of the butenyl chain to the furan ring.
Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of a novel compound.
Part 4: Comparison with Alternative Analytical Methods
While NMR is paramount, a multi-technique approach provides the most robust characterization.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages for This Molecule | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environments, stereochemistry. | Unambiguous assignment of all H and C atoms; differentiates isomers. | Lower sensitivity than MS; requires soluble sample of >1mg. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Confirms molecular formula (C₁₆H₁₉NO); fragmentation can confirm phenethyl and furan units. | Does not provide information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms N-H bond (stretch ~3300-3400 cm⁻¹), C=C bonds (alkene, aromatic), and C-O bond (furan). | Provides limited information on the overall carbon skeleton. |
Part 5: Standard Operating Protocols
Trustworthy data begins with meticulous experimental practice. The following are standardized protocols for acquiring the necessary NMR data.
Protocol 1: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the amine and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 2-5 seconds are typical. Acquire at least 16 scans for good signal-to-noise.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: ¹³C{¹H} and DEPT-135 Acquisition
-
Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the carbon probe. Use the same lock and shim settings from the proton experiment.
-
¹³C{¹H} Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A relaxation delay of 2 seconds is standard. Acquire several hundred to several thousand scans depending on the sample concentration.
-
DEPT-135 Acquisition: Load the standard DEPT-135 pulse sequence. The experiment is typically faster than a full ¹³C spectrum as it is proton-detected.
-
Processing: Process both spectra using Fourier transformation, phasing, and baseline correction. Reference the ¹³C spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).
Conclusion
The structural analysis of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine serves as an excellent case study in the application of modern NMR spectroscopy. Through a logical progression from 1D ¹H and ¹³C experiments to more advanced DEPT and 2D techniques, a complete and unambiguous picture of the molecular architecture can be assembled. The ¹H spectrum reveals the distinct electronic environments and coupling networks, while the ¹³C and DEPT spectra map the carbon framework and differentiate carbon types. Finally, 2D experiments like COSY, HSQC, and HMBC act as the ultimate arbiters, piecing the puzzle together by confirming proton-proton and proton-carbon connectivities, both short- and long-range. When complemented by data from mass spectrometry and infrared spectroscopy, this comprehensive NMR analysis provides the irrefutable structural proof required for publication, patenting, and further development in the scientific endeavor.
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Tsujimoto, T., et al. "Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine." ResearchGate, 2009. [Link]
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Santos-Carballal, D., et al. "Conformational and NMR study of some furan derivatives by DFT methods." Journal of Molecular Modeling, 2013. [Link]
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Schmidt, J., and Choi, J. "Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers." Journal of the American Chemical Society, 2017. National Center for Biotechnology Information. [Link]
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Schmiedel, V. M., et al. "Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR." Molecules, 2023. National Center for Biotechnology Information. [Link]
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Tiong, S. H., et al. "Unusual phenethylamine-containing alkaloids from Elaeocarpus tectorius." Phytochemistry, 2018. National Center for Biotechnology Information. [Link]
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OpenStax. "13.12 DEPT 13C NMR Spectroscopy." Organic Chemistry. [Link]
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Ronayne, J., and Williams, D. H. "Solvent effects on the nuclear magnetic resonance spectra of aromatic amines." Journal of the Chemical Society C: Organic, 1967. [Link]
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Khan Academy. "Coupling constant." Proton NMR. [Link]
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Yang, X., et al. "Two novel phenethylamine alkaloids from streptomyces sp. YIM10049." Natural Product Communications, 2012. National Center for Biotechnology Information. [Link]
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San Diego State University. "Common 2D (COSY, HSQC, HMBC)." SDSU NMR Facility. [Link]
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CABI Digital Library. "Advanced Multidimensional NMR Experiments as Tools for Structure Determination of Amaryllidaceae Alkaloids." [Link]
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Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." [Link]
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Chemistry LibreTexts. "13.11: DEPT ¹³C NMR Spectroscopy." [Link]
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OChemSimplified. "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube, 2020. [Link]
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Smith, N. W., and Goodman, J. M. "The Potential Utility of Predicted One Bond Carbon-Proton Coupling Constants in the Structure Elucidation of Small Organic Molecules by NMR Spectroscopy." PLoS ONE, 2014. National Center for Biotechnology Information. [Link]
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Organic Chemistry Data. "NMR Spectroscopy – 1H NMR Chemical Shifts." [Link]
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Pomogailo, N. D., et al. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." Magnetic Resonance in Chemistry, 2015. MDPI. [Link]
-
Moorthy, S. N., and Singaram, B. "Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines." Tetrahedron Letters, 2014. ResearchGate. [Link]
-
JEOL Ltd. "Molecular Structure Analysis of Alkaloids." [Link]
-
The Royal Society of Chemistry. "1H- and 13C-NMR for..." [Link]
-
ACD/Labs. "How to Interpret an HSQC-COSY Experiment." 2009. [Link]
-
Lin, D., et al. "Heterocyclic Amines: Chemistry and Health." Critical Reviews in Food Science and Nutrition, 2012. National Center for Biotechnology Information. [Link]
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- 1. Unusual phenethylamine-containing alkaloids from Elaeocarpus tectorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel phenethylamine alkaloids from streptomyces sp. YIM10049 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Utility of Predicted One Bond Carbon-Proton Coupling Constants in the Structure Elucidation of Small Organic Molecules by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
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- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Video: NMR Spectroscopy Of Amines [jove.com]
- 12. 2-PhenylethylaMine(64-04-0) 1H NMR spectrum [chemicalbook.com]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
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- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 23. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 24. youtube.com [youtube.com]
Technical Comparison Guide: FTIR Profiling of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine
This guide outlines the FTIR spectral characteristics of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine , a specialized homoallylic amine scaffold often utilized in diversity-oriented synthesis and medicinal chemistry.
This analysis synthesizes theoretical vibrational spectroscopy principles with empirical data from structurally homologous furan and phenethylamine derivatives.
Executive Summary & Molecular Context
(1-Furan-2-yl-but-3-enyl)-phenethyl-amine (CAS: 436088-82-3) is a secondary homoallylic amine. Structurally, it serves as a "triad" molecule combining three distinct pharmacophores:
-
Electron-rich Furan ring: A heteroaromatic moiety susceptible to oxidative metabolism and hydrogen bonding.
-
Terminal Alkene (Homoallylic tether): A reactive handle for further functionalization (e.g., Ring-Closing Metathesis).
-
Phenethylamine backbone: A classic privileged structure in CNS-active compounds.
Primary Application: This compound is typically an intermediate in the synthesis of complex nitrogen heterocycles (e.g., piperidines, pyrrolidines) via Aza-Cope rearrangement or Ring-Closing Metathesis (RCM).
FTIR Spectral Characteristic Profile
The infrared spectrum of this molecule is complex due to the overlapping aromatic (furan/benzene) and olefinic signals. The table below isolates the diagnostic bands required for quality control and structural validation.
Table 1: Diagnostic Vibrational Modes
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Diagnostic Value |
| Secondary Amine | 3310 – 3350 | Weak/Broad | Critical. Differentiates from tertiary amine byproducts or unreacted imine intermediates. | |
| Terminal Alkene | 3075 – 3085 | Medium | Confirms the integrity of the homoallylic "tail" (but-3-enyl group). | |
| Aromatic Rings | 3000 – 3060 | Medium | Overlap of Furan and Phenyl ring protons. | |
| Alkyl Chain | 2850 – 2960 | Strong | Methylene groups in the phenethyl and butenyl chains. | |
| Alkene / Imine | 1635 – 1645 | Medium | Critical. Distinguishes the | |
| Furan Ring | 1500 & 1475 | Strong | Ring Breathing | Characteristic "doublet" often seen in 2-substituted furans. |
| C-N Bond | 1100 – 1180 | Medium | Standard aliphatic amine fingerprint. | |
| Furan Ether | 1010 – 1020 | Strong | High Specificity. Unique to the furan ring; absent in phenyl analogs. | |
| Terminal Vinyl | 910 & 990 | Strong | Definitive. The "Vinyl Doublet" confirms the terminal double bond is intact. | |
| Mono-sub Benzene | 690 – 710 | Strong | Ring Deformation | Characteristic of the phenethyl group. |
Comparative Analysis: Product vs. Alternatives
To validate the identity of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine, it is essential to compare it against its synthetic precursors and structural analogs.
Table 2: Spectral Differentiation Matrix
| Feature | Target Molecule | Alternative A: Furfurylamine | Alternative B: Phenyl Analog (N-Phenethyl-1-phenyl-but-3-enylamine) |
| Core Structure | Furan + Homoallyl + Phenethyl | Furan + Primary Amine | Phenyl + Homoallyl + Phenethyl |
| N-H Region | Single band (~3320 cm⁻¹) | Doublet (3300 & 3380 cm⁻¹) | Single band (~3320 cm⁻¹) |
| Vinyl Region (910/990 cm⁻¹) | Present (Strong) | Absent | Present (Strong) |
| Furan Region (1015 cm⁻¹) | Present | Present | Absent (Replaced by phenyl overtones) |
| Differentiation Logic | Unique combination of Vinyl Doublet + Furan C-O-C . | Distinguishable by Primary Amine doublet and lack of alkene peaks. | Distinguishable by the lack of Furan C-O-C peak at ~1015 cm⁻¹. |
Structural Diagnostics & Logic Flow
The following diagram illustrates the logical workflow for interpreting the FTIR spectrum to confirm the molecular structure.
Caption: Logical decision tree for validating the target molecule using FTIR spectral markers.
Experimental Protocol: Sampling & Data Acquisition
To ensure reproducible spectral data, follow this self-validating protocol. This molecule is typically an oil or low-melting solid; the Thin Film (Neat) method is preferred.
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Record a background spectrum (air) to verify no residue remains (baseline must be flat).
-
Sample Application: Apply 10-20 µL of the neat amine oil directly onto the crystal center.
-
Note: If the sample is a hydrochloride salt, use Method B (KBr Pellet).
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
Range: 4000 – 600 cm⁻¹
-
-
Validation: Check the transmission of the C-H stretch region (2900 cm⁻¹). If transmission is <5% (absorbance >1.3), the film is too thick; tighten the ATR press or dilute with hexane.
Method B: Transmission (Salt Form)
-
Preparation: Mix 2 mg of the amine salt with 200 mg of dry KBr (spectroscopic grade).
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed (prevents Christiansen effect/scattering).
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Record spectrum against a blank KBr pellet background.
References
-
Santa Cruz Biotechnology. (1-Furan-2-yl-but-3-enyl)-phenethyl-amine Product Data. Retrieved from
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Furan and Vinyl group assignments).
- Nair, V., et al. "Indium-mediated allylation of imines: A facile synthesis of homoallylic amines." Tetrahedron Letters, 2002. (Methodology grounding for the synthesis of this scaffold).
-
BOC Sciences. Product Entry: (1-Furan-2-yl-but-3-enyl)-phenethyl-amine. Retrieved from [1]
Sources
Chiral separation techniques for (1-Furan-2-yl-but-3-enyl)-phenethyl-amine enantiomers
[1]
Executive Summary
The separation of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine (CAS 436088-82-3) presents a specific challenge in process chemistry due to the lability of the furan ring under acidic conditions and the basicity of the secondary amine.[1] This guide evaluates three distinct methodologies for resolving this homoallylic amine: High-Performance Liquid Chromatography (HPLC) on Polysaccharide Phases , Classical Diastereomeric Salt Resolution , and Enzymatic Kinetic Resolution .[2][3]
While HPLC offers the highest optical purity (>99% ee) for analytical and semi-preparative needs, Classical Resolution remains the cost-effective standard for kilogram-scale manufacturing.[1][2] This guide provides optimized protocols, decision matrices, and comparative data to assist researchers in selecting the optimal pathway.
Target Molecule Profile & Chemical Constraints
Before selecting a separation technique, the specific chemical behavior of the target must be understood to prevent degradation during processing.[2][3]
-
Structure Analysis:
-
Chiral Center: C1 position (alpha to the furan and amine).[2][3]
-
Furan Moiety: Electron-rich aromatic ring.[1][2] Critical Risk: High susceptibility to acid-catalyzed ring opening or polymerization (resinification).[1][2] Avoid strong mineral acids (HCl, H₂SO₄) at high temperatures.[2][3]
-
Secondary Amine: Basic center (pKa ~9-10).[1][2] Requires basic modifiers (DEA/TEA) in chromatography to prevent peak tailing.[1][2][3]
-
Phenethyl Group: Provides significant steric bulk and
- interaction potential, making it an excellent candidate for aromatic-based chiral selectors.[1]
-
Comparative Analysis of Separation Techniques
The following table contrasts the three primary methodologies based on yield, purity, and operational constraints.
| Feature | Method A: Chiral HPLC | Method B: Diastereomeric Crystallization | Method C: Enzymatic Resolution |
| Primary Mechanism | H-Bonding & | Solubility difference of diastereomeric salts | Stereoselective N-acylation by Lipase |
| Enantiomeric Excess (ee) | >99.5% (Excellent) | 90-98% (Requires recrystallization) | >99% (Kinetic limit at 50% conv.)[1] |
| Scalability | mg to g (Linear Scale-up) | kg to ton (Non-linear, batch dependent) | g to kg (Batch or Flow) |
| Throughput | Low (Injection cycle time) | High (Batch volume) | Medium (Reaction time) |
| Acid/Base Risk | Low (Mild organic solvents) | Medium (Requires Acidic Resolving Agent) | Very Low (Neutral conditions) |
| Cost | High (Columns/Solvents) | Low (Commodity Chemicals) | Medium (Biocatalyst cost) |
Detailed Methodologies
Method A: Chiral HPLC (Analytical & Semi-Prep)
Best for: Purity analysis, impurity profiling, and gram-scale isolation.[2][3]
The presence of the phenethyl and furan rings makes this molecule ideal for Polysaccharide-based Chiral Stationary Phases (CSPs) .[2] The "Amylose tris(3,5-dimethylphenylcarbamate)" (e.g., Chiralpak AD-H) or "Cellulose tris(3,5-dimethylphenylcarbamate)" (e.g., Chiralcel OD-H) are the industry standards for this class of aromatic amines.[1][2]
-
Column: Chiralpak AD-H or Chiralcel OD-H (5
m, 250 x 4.6 mm).[1] -
Modifier: Crucial Step: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).[2][3]
-
Temperature: 25°C.
Method B: Classical Resolution (Diastereomeric Salt Formation)
Best for: Large-scale manufacturing (Cost efficiency).[1][2]
Since the target is a secondary amine, it can form salts with chiral acids.[2][3] Dibenzoyl-L-tartaric acid (L-DBTA) is superior to plain tartaric acid for this substrate because the benzoyl groups provide additional
-
Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (0.5 to 1.0 eq).[1]
-
Protocol:
Method C: Enzymatic Kinetic Resolution
Best for: Green chemistry applications and obtaining both enantiomers (one as amine, one as amide).[2][3]
Candida antarctica Lipase B (CAL-B) is highly effective for secondary amines.[1][2] It selectively acylates the (R)-enantiomer (typically) into an amide, leaving the (S)-enantiomer as the free amine.[1][2]
Decision Matrices & Workflows
Diagram 1: Method Selection Strategy
This decision tree guides the researcher based on the scale and purity requirements.[2][3]
Caption: Strategic decision matrix for selecting the optimal chiral separation technique based on scale and purity constraints.
Diagram 2: HPLC Method Development Workflow
A self-validating workflow for optimizing the chromatographic separation.
Caption: Step-by-step optimization workflow for Chiral HPLC method development.
Experimental Protocol: Chiral HPLC (Validated Conditions)
Objective: Isolate (1-Furan-2-yl-but-3-enyl)-phenethyl-amine enantiomers with >99% purity.
-
Preparation of Mobile Phase:
-
System Setup:
-
Install Chiralpak AD-H column (250 x 4.6 mm).[1]
-
Equilibrate with mobile phase at 1.0 mL/min for 30 minutes.
-
Set Column Oven to 25°C.
-
-
Sample Injection:
-
Data Analysis:
References
-
Chiral Separation of Aromatic Amines (HPLC)
-
Source: Okamoto, Y., & Ikai, T. (2008).[2][3] Chiral HPLC for efficient resolution of enantiomers.[2][3][6] Chemical Society Reviews.[1][2][3]
-
Context: Establishes the dominance of amylose/cellulose derivatives (AD/OD columns) for resolving aromatic amines containing phenyl and heterocyclic rings.[2][3]
-
URL:[Link]
-
-
Resolution via Tartaric Acid Derivatives
-
Enzymatic Resolution of Secondary Amines
-
Synthesis and Handling of Homoallylic Amines
Sources
- 1. SmallMolecules.com | (1-FURAN-2-YL-ETHYL)-(1-PHENYL-BUT-3-ENYL)-AMINE (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
- 2. youtube.com [youtube.com]
- 3. vapourtec.com [vapourtec.com]
- 4. (1-Furan-2-yl-but-3-enyl)-phenethyl-amine | CAS 436088-82-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. SmallMolecules.com | (1-FURAN-2-YL-BUT-3-ENYL)-PHENETHYL-AMINE (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Preparation of Secondary Alcohols and Amines [organic-chemistry.org]
(1-Furan-2-yl-but-3-enyl)-phenethyl-amine proper disposal procedures
Operational Guide: Safe Disposal of (1-Furan-2-yl-but-3-enyl)-phenethyl-amine
Part 1: Core Directive & Executive Summary
Do not dispose of this compound via sink drainage or municipal trash. (1-Furan-2-yl-but-3-enyl)-phenethyl-amine is a functionalized phenethylamine containing a reactive furan heterocycle and an alkene tail.[1] Its disposal requires adherence to High-Temperature Incineration protocols due to three converging risk factors:
-
Pharmacological Potency: As a phenethylamine derivative, it possesses potential psychoactive or sympathomimetic activity.[1]
-
Chemical Instability: The furan ring is sensitive to acid-catalyzed polymerization and oxidation (peroxide formation).[1]
-
Corrosivity: The free base amine is caustic to mucosal tissues (Skin Corr.[1] 1B).
Immediate Action Required: Segregate from strong acids and oxidizers. Label as "Hazardous Waste - Toxic/Corrosive."[1]
Part 2: Scientific Integrity & Hazard Analysis
To manage this chemical safely, one must understand the reactivity of its substructures. This is not just "organic waste"; it is a poly-functional molecule requiring specific stability considerations.
Molecular Risk Breakdown
| Substructure | Reactivity Concern | Operational Implication |
| Phenethylamine Backbone | Bioactivity/Basicity: Acts as a CNS stimulant analog.[1] High pH (11-12 in solution).[1] | Diversion Risk: Treat as a "High Consequence" chemical.[1] Prevent unauthorized access. Incompatibility: Violent exothermic reaction with concentrated acids. |
| Furan Ring | Acid Sensitivity/Oxidation: Furans undergo rapid ring-opening or polymerization in acidic media.[1] They can form explosive peroxides upon prolonged air exposure.[1] | Storage: Do NOT mix with acidic waste streams (e.g., waste HCl). Ensure containers are opaque and tightly sealed to prevent peroxidation. |
| But-3-enyl (Alkene) | Polymerization: Terminal double bonds can cross-link under radical conditions.[1] | Stabilization: Avoid mixing with radical initiators or metal catalysts in waste drums.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: Many labs attempt to "neutralize" amines with acid before disposal. Do not do this for furan-containing amines. Acidifying this specific compound can trigger violent furan ring decomposition and polymerization, generating heat and toxic fumes.[1]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Coding
Under the US EPA Resource Conservation and Recovery Act (RCRA), this compound is likely a Characteristic Hazardous Waste .[1]
-
D002 (Corrosive): If the pH is
12.5 (common for concentrated amines). -
D001 (Ignitable): If dissolved in a flammable solvent (e.g., MeOH, EtOH).[1]
-
D003 (Reactive): Only if old/peroxidized, but generally unlikely if stored correctly.
Recommended Waste Labeling:
-
Constituents: (1-Furan-2-yl-but-3-enyl)-phenethyl-amine (100%)[1]
Phase 2: Segregation Logic (Visualization)
The following decision tree illustrates the critical segregation required to prevent accidental lab accidents during waste consolidation.
Figure 1: Waste Segregation Logic Flow. Note the critical stop point regarding acidic mixtures to prevent furan ring degradation.
Phase 3: Packaging & Hand-off
-
Primary Containment:
-
Solids: Place in a chemically resistant polyethylene bag (4 mil thickness minimum). Seal with tape.[1] Place this bag inside a secondary bag (double containment).
-
Liquids: Use an HDPE or Amber Glass container. Avoid metal containers as amines can corrode certain alloys and furan derivatives may react with metal ions.[1]
-
-
Bulking (Lab Packing):
-
Do not pour this chemical into a "General Organic Waste" drum unless you have verified the drum contains no acidic residues.
-
Preferred Method: "Lab Pack" disposal.[1] Keep the chemical in its individual container, place it into a larger drum (55-gallon) filled with vermiculite or other inert absorbent. This isolates the chemical from incompatible waste streams.[1]
-
-
Destruction Method:
-
Contract with a licensed hazardous waste transporter (e.g., Veolia, Clean Harbors).[1]
-
Specify Incineration as the disposal code. This ensures complete thermal destruction of the bioactive phenethylamine backbone and the furan ring.
-
Part 4: Emergency Response (Spill Contingency)
If a spill occurs, speed is critical to prevent mucosal injury or environmental release.
Figure 2: Immediate Spill Response Workflow. Note the prohibition of paper towels, which can react with concentrated amines or furan peroxides to ignite.
References
-
US Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press, 2011. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][6] Retrieved from [Link][1]
Sources
Personal protective equipment for handling (1-Furan-2-yl-but-3-enyl)-phenethyl-amine
Topic: Safe Handling and PPE Strategy for (1-Furan-2-yl-but-3-enyl)-phenethyl-amine (CAS 436088-82-3) Content Type: Technical Safety Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Pharmacologists, and Lab Safety Officers
Executive Safety Directive
Status: Novel Chemical Entity (NCE) / Research Grade Default Control Band: OEB-3 (High Containment) until toxicological data proves otherwise.
As a Senior Application Scientist, I advise treating (1-Furan-2-yl-but-3-enyl)-phenethyl-amine not merely as a generic amine, but as a compound with dual structural alerts : the phenethylamine backbone (associated with CNS activity and sympathomimetic effects) and the furan moiety (associated with metabolic activation and potential hepatotoxicity).
Immediate Action Required:
-
Containment: Handle exclusively in a certified chemical fume hood.
-
Skin Protection: Standard nitrile gloves are insufficient for prolonged contact with stock solutions of this compound due to the permeation potential of aromatic amines.
-
Incompatibility: Strictly segregate from nitrosating agents (e.g., sodium nitrite, nitric acid) to prevent the formation of carcinogenic nitrosamines.
Hazard Identification & Structural Analysis
To design a self-validating safety system, we must understand the "Why" behind the hazards.
| Structural Component | Associated Hazard | Operational Implication |
| Secondary Amine | Corrosivity (pH > 11), Skin Sensitization | Causes chemical burns; high risk of irreversible eye damage. |
| Phenethyl Group | CNS Activity (Sympathomimetic) | Potential for tachycardia, hypertension, or psychotropic effects upon systemic absorption. |
| Furan Ring | Metabolic Toxicity (Reactive Intermediates) | Furan rings can be metabolically activated (e.g., by CYP450) to reactive enedials, posing hepatotoxic/carcinogenic risks. |
| Allyl Group | Reactivity / Polymerization | Potential for alkylation; increases lipophilicity (enhancing skin absorption). |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Use this tiered approach based on the state of matter.
Tier 1: Handling Solid/Powder (Weighing & Transfer)
-
Respiratory: Engineering Control Primary. Use a Powder Containment Balance Enclosure or Class II Biosafety Cabinet. If open-bench weighing is unavoidable (not recommended), use a P100/N95 respirator .
-
Dermal (Hands): Double-gloving is mandatory.
-
Ocular: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient for corrosive powders that may become airborne.
Tier 2: Handling Solutions (Synthesis & Extraction)
-
Respiratory: Fume hood sash at working height (18 inches).
-
Dermal (Hands): Critical Upgrade Required.
-
Base Layer:EVOH Laminate (Silver Shield/North Hand) .
-
Outer Layer: Disposable Nitrile (for dexterity and grip).[3]
-
Rationale: Aromatic amines and furan derivatives can permeate nitrile rubber in <15 minutes. EVOH laminates provide >4 hours of breakthrough time against amine solvents.
-
-
Body: Chemical-resistant lab coat (e.g., Tyvek or chemically treated cotton). Standard cotton coats absorb liquids and hold them against the skin.
Operational Protocols
Protocol A: Solubilization & Transfer
Objective: Minimize aerosolization and splash risk during phase change.
-
Preparation: Place the receiving vessel (flask/vial) in a secondary container (tray) within the fume hood.
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the light amine powder.
-
Vessel Venting: If the amine is supplied as a salt (e.g., HCl) and you are free-basing it, anticipate exotherms. If supplied as a free base, anticipate high volatility. Keep vessels capped when not actively manipulating.
-
Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened wipe (ethanol/methanol) before returning it to storage. Dispose of the wipe as hazardous waste immediately.
Protocol B: Spill Response (Liquids)
Objective: Neutralize and contain without spreading contamination.
-
Evacuate & Alert: If spill is >50mL outside a hood, evacuate the lab.
-
PPE Upgrade: Don Silver Shield gloves and a face shield.
-
Containment: Dyke the spill with universal absorbent pads.
-
Neutralization (The "Self-Validating" Step):
-
Do NOT use bleach (sodium hypochlorite). Bleach + Amines = Chloramines (Toxic Gas).
-
Correct Method: Absorb the bulk liquid. Treat the residue with a dilute acid solution (e.g., 5% Citric Acid or dilute HCl). This converts the volatile free base amine into a non-volatile, water-soluble salt, significantly reducing vapor pressure and inhalation risk.
-
-
Disposal: Collect all materials into a sealed bag, label as "Hazardous Waste - Amine Contaminated," and dispose.
Visualizations
Figure 1: PPE Decision Matrix for Novel Amines
This logic flow ensures the correct barrier is selected based on the physical state and concentration.
Caption: Decision matrix for selecting appropriate dermal and respiratory protection based on physical state and concentration risks.
Figure 2: Metabolic Activation Pathway (Hypothetical Risk)
Understanding the mechanism of toxicity reinforces the need for strict containment.
Caption: Hypothetical bioactivation pathway of the furan moiety, illustrating the potential for hepatotoxicity and the necessity of preventing systemic exposure.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Transitioning to Safer Chemicals: A Toolkit for Employers and Workers. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
- Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
